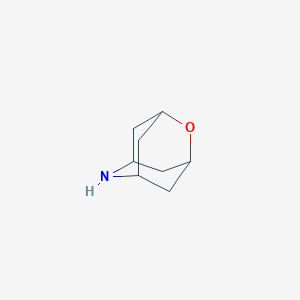

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

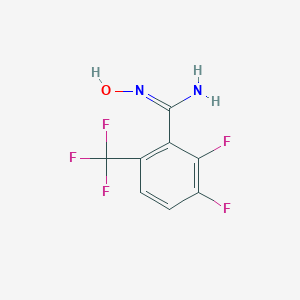

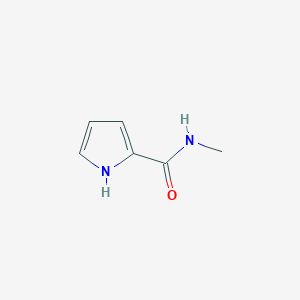

“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is a chemical compound with the molecular formula C8H13NO. It is used for research purposes .

Molecular Structure Analysis

The molecular weight of “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is 139.19 g/mol. The specific molecular structure is not provided in the search results .Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "(1r,3r,5r,7r)-2-Oxa-6-azaadamantane" .Physical And Chemical Properties Analysis

“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” has a molecular weight of 139.19 g/mol. The compound’s boiling point is predicted to be 223.7±40.0 °C, and its density is predicted to be 1.100±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .科学的研究の応用

Organocatalytic Aerobic Alcohol Oxidation

- Application : Shibuya et al. (2011) describe an organocatalytic system using 5-Fluoro-2-azaadamantane N-oxyl for efficient aerobic alcohol oxidation. This method offers a mild, acid-free, metal-free approach suitable for various applications, emphasizing its environmental friendliness and broad scope (Shibuya et al., 2011).

Oxidation Products of Heteroadamantyl-substituted Hydrazines

- Application : Li et al. (2010) studied the oxidation of 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane. Their research provides insight into the electronic interactions and potential applications in the synthesis of complex organic compounds (Li et al., 2010).

Catalytic Oxidation of Alcohols

- Application : Shibuya et al. (2006) developed stable nitroxyl radicals for the efficient oxidation of alcohols. These catalysts, including 2-azaadamantane N-oxyl (AZADO), show superior proficiency in converting sterically hindered alcohols to carbonyl compounds (Shibuya et al., 2006).

Synthesis of Azaadamantane Derivatives

- Application : Wu et al. (2018) synthesized 2-Azaadamantan-6-one and related derivatives. This work is significant for the creation of novel organic structures with potential applications in various chemical syntheses (Wu et al., 2018).

Solvent-Free Aerobic Oxidation

- Application : Kuang et al. (2011) established a green protocol for the aerobic oxidation of alcohols using 1-Methyl-2-azaadamantane N-oxyl. Their approach emphasizes solvent-free conditions and the reusability of the catalyst (Kuang et al., 2011).

Intramolecular Redox Reactions

- Application : Vatsadze et al. (2006) explored the redox behavior in diazabicyclo compounds, providing a foundation for understanding complex redox processes in organic chemistry (Vatsadze et al., 2006).

Preparation Methods for Oxidation Catalysts

- Application : Shibuya et al. (2011) discuss scalable preparation methods for AZADO and related radicals. This research is pivotal for the commercialization of these radicals, offering green alternatives in alcohol oxidation (Shibuya et al., 2011).

NMR Studies of Azaadamantane Derivatives

- Application : Fernández et al. (1989) used NMR methods to study azaadamantane derivatives. Their findings are crucial for understanding the structural and electronic properties of these compounds (Fernández et al., 1989).

Synthesis of Spiroaminals

- Application : Sinibaldi and Canet (2008) review the synthesis of spiroaminals, including 1-oxa-6-azaspiro derivatives. These compounds have significant biological activities and represent important targets in chemical synthesis (Sinibaldi & Canet, 2008).

Safety And Hazards

The safety data sheet for “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” provides several precautionary statements. It advises against breathing in dust/fume/gas/mist/vapours/spray and recommends using personal protective equipment as required . It also suggests that the compound should be handled under inert gas and protected from moisture .

将来の方向性

特性

IUPAC Name |

2-oxa-6-azatricyclo[3.3.1.13,7]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVHGGRVBURLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(N2)CC1O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)